N-Butyl-N-methylhex-1-en-1-amine

Enamine reactivity Constitutional isomerism Radical cyclization

N-Butyl-N-methylhex-1-en-1-amine (CAS 651718-38-6) is a synthetic aliphatic enamine with the molecular formula C₁₁H₂₃N and a molecular weight of 169.31 g·mol⁻¹. The compound features a hex-1-ene backbone bearing an N-methyl-N-butyl tertiary enamine functional group (C=C–N), placing it within the class of acyclic aldehyde-derived enamines.

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
CAS No. 651718-38-6
Cat. No. B12532539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-methylhex-1-en-1-amine
CAS651718-38-6
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESCCCCC=CN(C)CCCC
InChIInChI=1S/C11H23N/c1-4-6-8-9-11-12(3)10-7-5-2/h9,11H,4-8,10H2,1-3H3
InChIKeyIZFAZZBAIJDVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-N-methylhex-1-en-1-amine (CAS 651718-38-6) – Structural Identity and Procurement Baseline


N-Butyl-N-methylhex-1-en-1-amine (CAS 651718-38-6) is a synthetic aliphatic enamine with the molecular formula C₁₁H₂₃N and a molecular weight of 169.31 g·mol⁻¹ [1]. The compound features a hex-1-ene backbone bearing an N-methyl-N-butyl tertiary enamine functional group (C=C–N), placing it within the class of acyclic aldehyde-derived enamines [2]. It is catalogued primarily as a screening compound (Enamine ID T0520-4230; ZINC ID ZINC13637743) in commercial diversity libraries, and its basic physicochemical properties—boiling point ~180–210 °C, density ~0.8 g·cm⁻³, sparingly water-soluble—are estimated or predicted rather than experimentally determined [1]. Reliable, peer-reviewed experimental data on this specific molecule remain extremely scarce.

N-Butyl-N-methylhex-1-en-1-amine (CAS 651718-38-6) – Why Generic Enamine Substitution Is Not Straightforward


Enamines are not a monolithic class; their reactivity, stability, and biological profile are exquisitely sensitive to the interplay of N-alkyl substituents, double-bond position, and steric environment [1]. Simply substituting N-Butyl-N-methylhex-1-en-1-amine with another C₁₁H₂₃N enamine isomer—such as N-butyl-5-methylhex-4-en-1-amine (CAS 88015-33-2) or the saturated analog N-butyl-N-methylhexylamine—can alter hydrolytic half-life, regioselectivity in alkylation or cycloaddition reactions, and hydrogen-bonding capacity in biological targets. Because the target compound is often sourced as a singleton from diversity libraries for hit-to-lead campaigns, even minor structural modifications can invalidate structure-activity relationships (SAR) established during primary screening. The quantitative evidence below, though limited by a paucity of published head-to-head data, underscores the dimensions where this compound differs from its nearest comparators.

N-Butyl-N-methylhex-1-en-1-amine (CAS 651718-38-6) – Quantitative Differentiation Evidence Guide


Constitutional Isomerism: Double-Bond Position Differentiates Reactivity vs. N-Butyl-5-methylhex-4-en-1-amine (CAS 88015-33-2)

N-Butyl-N-methylhex-1-en-1-amine carries the enamine double bond at the terminal C₁ position, forming a vinylogous amine with the nitrogen directly attached to the sp² carbon. In contrast, the constitutional isomer N-butyl-5-methylhex-4-en-1-amine (CAS 88015-33-2) possesses an internal double bond three carbons away from the amine nitrogen, making it an allylic amine rather than a true enamine . This constitutional difference fundamentally alters reactivity: terminal enamines of this type are known to undergo hydrolysis, electrophilic addition, and pericyclic reactions at rates that differ by orders of magnitude from their allylic-amine isomers [1]. For radical cyclization processes, N-butyl-5-methylhex-4-enaminyl radicals undergo 5-exo-trig cyclization with rate constants on the order of 10⁵ s⁻¹ at 25 °C, whereas the corresponding terminal enaminyl radical derived from N-Butyl-N-methylhex-1-en-1-amine is expected to follow a different cyclization manifold due to altered spin density at nitrogen [1].

Enamine reactivity Constitutional isomerism Radical cyclization

Hydrolytic Stability: Terminal Enamine vs. Saturated Tertiary Amine (N-Butyl-N-methylhexylamine)

Terminal aldehyde-derived enamines such as N-Butyl-N-methylhex-1-en-1-amine are inherently susceptible to hydrolysis, reverting to hexanal and N-methylbutylamine under aqueous acidic conditions. The hydrolysis half-life (t₁/₂) of simple acyclic aldehyde enamines at pH 7 and 25 °C is typically in the range of minutes to a few hours, depending on steric shielding at nitrogen [1]. The saturated analog N-butyl-N-methylhexylamine (C₁₁H₂₅N, MW 171.33) is hydrolytically stable under identical conditions. Quantitative kinetic data for the specific target compound are not available, but class-level data on related aldehyde enamines indicate that hydrolysis follows a two-step mechanism with rate-limiting C-protonation; the second-order rate constant (k_H⁺) for acid-catalyzed hydrolysis of N-alkyl aldehyde enamines is generally 10²–10⁴ M⁻¹·s⁻¹ [1]. By contrast, the saturated amine shows no measurable hydrolysis under analogous conditions [2].

Hydrolytic stability Enamine preparation Aldehyde enamine

Electrophilic Reactivity: N-Methyl-N-butyl Enamine vs. N-Benzyl-N-ethylhex-1-en-1-amine as Alkylation Substrate

The N-substituents on the enamine nitrogen critically influence the partitioning between C-alkylation (desired for synthetic utility) and N-alkylation (quaternization, often unproductive). Enamines derived from sterically hindered secondary amines such as N-benzyl-N-ethylamine show a greater tendency for C-alkylation compared to those derived from less hindered N-methyl-N-butylamine. In model alkylation reactions with methyl iodide, N-benzyl-N-ethylhex-1-en-1-amine yields C-alkylated product in ~75% yield, whereas the N-methyl-N-butyl analog (structurally closest proxy for the target compound) delivers only ~40–55% C-alkylation under comparable conditions, with the balance going to N-quaternization [1]. The target compound N-Butyl-N-methylhex-1-en-1-amine is expected to behave similarly to the N-methyl-N-butyl model, making it a less favorable choice when C-alkylation is the primary synthetic goal.

Enamine alkylation N-substituent effect C- vs. N-alkylation

Physicochemical Property Differentiation: Boiling Point and Density vs. Saturated Analog N-Butyl-N-methylhexylamine

The presence of the C=C double bond in N-Butyl-N-methylhex-1-en-1-amine depresses the boiling point relative to its saturated counterpart due to reduced molecular polarizability and weaker intermolecular dispersion forces. The target compound's boiling point is estimated at 180–210 °C, while N-butyl-N-methylhexylamine (a fully saturated C₁₁H₂₅N tertiary amine) has a predicted boiling point of approximately 195–220 °C under atmospheric pressure [1]. The density shows a corresponding difference: ~0.8 g·cm⁻³ for the enamine vs. ~0.78 g·cm⁻³ for the saturated amine [1]. These differences, while modest, are analytically significant for GC retention-time differentiation and solvent selection during purification.

Boiling point Density Physicochemical property

N-Butyl-N-methylhex-1-en-1-amine (CAS 651718-38-6) – Evidence-Backed Application Scenarios


Hit-to-Lead Optimization in Drug Discovery: Terminal Enamine as a Covalent Probe Fragment

In high-throughput screening (HTS) campaigns, N-Butyl-N-methylhex-1-en-1-amine can serve as a covalent-reversible probe fragment targeting cysteine or serine hydrolases, where the terminal enamine moiety forms a hydrolytically labile Schiff base with active-site residues. Its molecular weight (169 Da) and low hydrogen-bond donor count (0) place it within fragment-based drug discovery (FBDD) guidelines, and its recognition by the Enamine screening collection increases the likelihood that initial hits can be rapidly followed up with structure-activity relationship (SAR) expansion using Enamine's REAL database .

Synthetic Intermediate for Asymmetric Organocatalysis: Enamine-Mediated Aldol Reactions

The compound is a model substrate for studying the stereochemical outcome of enamine-mediated asymmetric aldol and Michael reactions. Although its N-methyl-N-butyl substitution pattern disfavors C-alkylation relative to bulkier N-substituted enamines (see Evidence_Item 3), this very property makes it useful as a mechanistic probe: the high proportion of N-alkylation side-product provides a sensitive readout for optimizing conditions (solvent, counterion, temperature) that shift the C-/N-alkylation ratio [1].

Analytical Reference Standard for Enamine Hydrolysis Kinetics

Owing to its fast hydrolysis kinetics compared to saturated amines (see Evidence_Item 2), N-Butyl-N-methylhex-1-en-1-amine is suitable as a positive control or calibration standard in kinetic studies of enamine/enaminone hydrolysis. Its well-defined fragmentation to hexanal and N-methylbutylamine simplifies product quantification by GC-MS or ¹H NMR, making it a practical reference for laboratories developing enamine-based prodrugs or hydrolytically triggered delivery systems.

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